4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid is a chemical compound characterized by its unique structure and properties. It is classified as a pyrazole derivative, which is notable for its trifluoromethyl group, a feature that enhances its chemical reactivity and biological activity. This compound has garnered attention in scientific research due to its potential applications in medicinal chemistry and agrochemicals.
The compound can be synthesized through various methods, as detailed in patents and scientific literature. Its synthesis often involves the reaction of pyrazole derivatives with butanoic acid or its derivatives under controlled conditions to yield the desired product.
4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid falls under the category of heterocyclic compounds, specifically pyrazoles. The presence of the trifluoromethyl group classifies it further as a fluorinated organic compound, which is significant for its enhanced lipophilicity and potential bioactivity.
The synthesis of 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid typically involves several key steps:
The reaction conditions are critical for achieving high yields and purity. Typically, these reactions are conducted in an inert atmosphere to minimize oxidation and other side reactions. Temperature control and reaction time are also essential to optimize product formation.
The molecular formula of 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid is C8H10F3N3O2, indicating the presence of a trifluoromethyl group attached to a pyrazole ring, which is further linked to a butanoic acid moiety.
Key structural data include:
This structure contributes to its unique chemical properties and potential reactivity in various applications.
4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid can undergo several types of chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols in the presence of bases.
The mechanism by which 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid exerts its biological effects involves interactions with specific molecular targets. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with enzymes or receptors. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects.
Relevant data on melting point, boiling point, and specific heat capacity may vary based on purity and synthesis method but are crucial for practical applications.
4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid has several applications in scientific research:
The unique properties imparted by the trifluoromethyl group make this compound valuable in various fields, including pharmaceuticals and materials science.
The trifluoromethyl (-CF₃) group serves as a critical pharmacophore modifier in pyrazole-butyric acid hybrids due to its distinct electronic properties and steric influence. This substituent exhibits an electronegativity (3.43) approaching that of fluorine (3.98) while maintaining a van der Waals volume (38 ų) comparable to isopropyl groups. In 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid, the -CF₃ group significantly lowers the π-electron density of the pyrazole ring by inductive withdrawal (-σI = 0.39, -σR = 0.12), enhancing both metabolic stability and binding specificity versus non-fluorinated analogs [5] [7]. The group's pronounced lipophilic character (π = 0.88) increases membrane permeability while its high bond dissociation energy (BDE = 105 kcal/mol for C-CF₃) confers exceptional oxidative stability against cytochrome P450 metabolism. This combination makes -CF₃ substitution particularly valuable for prolonging biological half-life without compromising aqueous solubility provided by the carboxylic acid moiety [5].
The trifluoromethyl group's unique hydrophobic signature creates high-affinity binding pockets through fluorous interactions with proximal non-polar residues. In protein-ligand complexes, the -CF₃ group participates in orthogonal dipole-dipole interactions and weak hydrogen bonding (C-F···H-C) that significantly enhance binding entropy. This effect is exemplified in FDA-approved drugs where -CF₃ incorporation improved target engagement by 6-fold in serotonin reuptake inhibitors and substantially enhanced reverse transcriptase inhibition through pKa modulation of adjacent hydrogen-bond acceptors [5]. The trifluoromethyl group also serves as a bioisostere for nitro groups, chlorine atoms, and tert-butyl moieties while offering superior metabolic stability, making it indispensable in modern medicinal chemistry optimization campaigns.
Table 1: Comparative Analysis of Pyrazole-Butanoic Acid Hybrids with Different C-4 Substituents
C-4 Substituent | Molecular Weight (g/mol) | logPcalc | H-Bond Acceptors | Metabolic Stability (t1/2 min) |
---|---|---|---|---|
-CF₃ (Core Compound) | 222.17 | 1.85 | 6 | >120 |
-CH₃ (Methyl) | 178.20 | 0.92 | 5 | 45 |
-Cl (Chloro) | 226.61 | 2.10 | 5 | 88 |
-Br (Bromo) | 301.06 | 2.35 | 5 | 110 |
The development of pyrazole-butyric acid pharmacophores originated from Knorr's antipyrine synthesis (1883), which first demonstrated the therapeutic potential of pyrazolone scaffolds. Early derivatives focused on simple N-alkyl substitutions to enhance analgesic and antipyretic activities. The critical evolutionary leap occurred with the strategic incorporation of carboxylic acid chains in the 1970s, which transformed these heterocycles from central nervous system-active compounds into targeted therapeutics with improved tissue specificity. This structural innovation enabled interactions with enzymes and receptors requiring anionic recognition elements, particularly in inflammatory pathways [3].
The introduction of trifluoromethyl groups to pyrazole chemistry in the 1990s marked a watershed moment, with compounds like celecoxib demonstrating the profound impact of -CF₃ on COX-2 selectivity. This success prompted systematic exploration of trifluoromethylpyrazole-butyric acid hybrids, culminating in advanced intermediates such as 2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid (2008) and 4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid (2012). These compounds established critical structure-activity relationship (SAR) principles: (1) The trifluoromethyl position (C-3 vs C-4) dramatically influenced target selectivity; (2) Butanoic acid chain length optimized receptor engagement while minimizing hERG liability; (3) Hybridization with privileged scaffolds enabled multi-target pharmacology [8] [9] [10].
Table 2: Historical Milestones in Pyrazole-Butanoic Acid Development
Year | Development Milestone | Therapeutic Significance |
---|---|---|
1883 | Synthesis of antipyrine (phenazone) | Established pyrazolone core as analgesic-antipyretic scaffold |
1970s | N-Butanoic acid functionalization | Enabled targeted delivery to inflammatory sites and improved renal excretion |
1999 | Celecoxib (COX-2 inhibitor) | Validated trifluoromethylpyrazole as privileged scaffold |
2008 | 2-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid | Demonstrated halogenated analogs for kinase inhibition |
2012 | 4-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid | Optimized metabolic stability for chronic administration |
2017 | 4-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid | Established standardized synthetic protocols and characterization |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: